molecular formula C11H8O2 B11915522 1,2-Naphthalenedione, 6-methyl- CAS No. 52749-61-8

1,2-Naphthalenedione, 6-methyl-

Cat. No.: B11915522
CAS No.: 52749-61-8
M. Wt: 172.18 g/mol
InChI Key: MTSMWQUGXMUFRU-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and a methyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnaphthalene-1,2-dione can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene followed by oxidation .

Industrial Production Methods

Industrial production of 6-methylnaphthalene-1,2-dione typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives .

Scientific Research Applications

6-Methylnaphthalene-1,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. As a quinone, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antibacterial activities, where the compound disrupts cellular processes by causing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones.

Properties

CAS No.

52749-61-8

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

6-methylnaphthalene-1,2-dione

InChI

InChI=1S/C11H8O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6H,1H3

InChI Key

MTSMWQUGXMUFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=O)C=C2

Origin of Product

United States

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